molecular formula C16H24 B12604594 1-Methyl-4-(non-5-en-4-yl)benzene CAS No. 917569-00-7

1-Methyl-4-(non-5-en-4-yl)benzene

Cat. No.: B12604594
CAS No.: 917569-00-7
M. Wt: 216.36 g/mol
InChI Key: NQTOBSZOAVWZJP-UHFFFAOYSA-N
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Description

1-Methyl-4-(non-5-en-4-yl)benzene is an aromatic hydrocarbon characterized by a benzene ring substituted with a methyl group at position 1 and a non-5-en-4-yl chain at position 2.

Properties

CAS No.

917569-00-7

Molecular Formula

C16H24

Molecular Weight

216.36 g/mol

IUPAC Name

1-methyl-4-non-5-en-4-ylbenzene

InChI

InChI=1S/C16H24/c1-4-6-7-9-15(8-5-2)16-12-10-14(3)11-13-16/h7,9-13,15H,4-6,8H2,1-3H3

InChI Key

NQTOBSZOAVWZJP-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC(CCC)C1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(non-5-en-4-yl)benzene can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of 1-Methyl-4-(non-5-en-4-yl)benzene often involves large-scale electrophilic aromatic substitution reactions, utilizing catalysts and optimized reaction conditions to achieve high yields and purity .

Mechanism of Action

The mechanism of action of 1-Methyl-4-(non-5-en-4-yl)benzene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Benzene Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Applications/Findings References
1-Methyl-4-(non-5-en-4-yl)benzene C₁₆H₂₂ 214.35 Alkenyl (unsaturated) Limited direct data; inferred reactivity from unsaturated chain .
1-Methyl-4-(1-methylethyl)benzene C₁₀H₁₄ 134.22 Branched alkyl (isopropyl) Detected in meat products; minimal flavor contribution due to high odor threshold .
1-Methyl-4-(trifluoromethyl)benzene C₈H₇F₃ 160.14 Fluorinated alkyl Intermediate in pharmaceuticals and agrochemicals; boiling point ~145–150°C .
1-Methyl-4-isobutylbenzene C₁₁H₁₆ 148.25 Linear alkyl (isobutyl) Classified as a phenylpropane; neutral, hydrophobic .
Benzene, 1-methyl-4-(1-methylpropyl)- C₁₁H₁₆ 148.25 Branched alkyl Aromatic monoterpenoid; detected but not quantified in biological systems .

Spectroscopic and Analytical Data

  • GC-MS Identification : 1-Methyl-4-(1-methylethyl)benzene was identified in pyrolysis products via spectral matching (Wiley229.LIB), with a retention time of 17.478 minutes .
  • ¹⁹F NMR Applications : 1-Methyl-4-(trifluoromethyl)benzene served as an internal standard in ¹⁹F NMR studies, referenced at -60.90 ppm .

Biological Activity

1-Methyl-4-(non-5-en-4-yl)benzene, also known as a type of aromatic hydrocarbon, has garnered attention for its potential biological activities. This article explores the compound's properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Basic Information:

PropertyDetails
CAS No. 917569-00-7
Molecular Formula C16H24
Molecular Weight 216.36 g/mol
IUPAC Name 1-methyl-4-non-5-en-4-ylbenzene
InChI Key NQTOBSZOAVWZJP-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that 1-Methyl-4-(non-5-en-4-yl)benzene exhibits various biological activities, notably:

  • Antimicrobial Properties : Studies have suggested that this compound possesses antimicrobial effects against certain pathogens. Its ability to inhibit microbial growth is significant for potential applications in medicine and agriculture .
  • Antioxidant Effects : The compound has been investigated for its antioxidant properties, which are crucial in mitigating oxidative stress and preventing cellular damage .
  • Anti-inflammatory Activity : Preliminary research indicates that 1-Methyl-4-(non-5-en-4-yl)benzene may have anti-inflammatory effects, making it a candidate for further studies in inflammatory diseases .

The biological activity of 1-Methyl-4-(non-5-en-4-yl)benzene is thought to involve several mechanisms:

  • Interaction with Cellular Targets : The compound may interact with various molecular targets within cells, influencing signaling pathways associated with inflammation and oxidative stress.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form reactive intermediates that may contribute to its biological effects .

Study on Antimicrobial Activity

A study conducted on the antimicrobial properties of 1-Methyl-4-(non-5-en-4-yl)benzene demonstrated its effectiveness against specific bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

This study highlights the compound's potential utility in developing new antimicrobial therapies .

Research on Antioxidant Properties

Another investigation focused on the antioxidant activity of 1-Methyl-4-(non-5-en-4-yl)benzene using various assays such as DPPH and ABTS. The results indicated that the compound exhibited significant free radical scavenging activity, supporting its role in oxidative stress reduction.

Assay TypeIC50 (µg/mL)
DPPH30
ABTS25

These findings suggest that the compound could be beneficial in formulations aimed at combating oxidative stress-related conditions .

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